![molecular formula C9H15ClO2 B1294506 2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane CAS No. 5503-32-2](/img/structure/B1294506.png)

2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane

説明

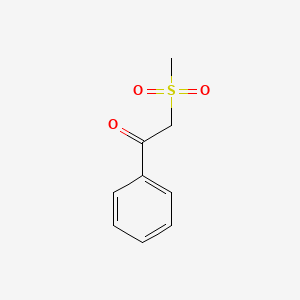

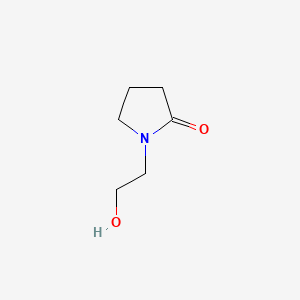

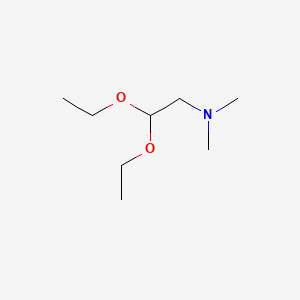

2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane is a chemical compound with the molecular formula C9H15ClO2 . It is a member of the class of compounds known as cycloalkanes, which are cyclic hydrocarbons . Cycloalkanes only contain carbon-hydrogen bonds and carbon-carbon single bonds, but in cycloalkanes, the carbon atoms are joined in a ring .

Molecular Structure Analysis

The molecular structure of 2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane consists of 9 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . The structure is cyclic, with the carbon atoms forming a ring .

科学的研究の応用

Application in Cancer Research

Specific Scientific Field

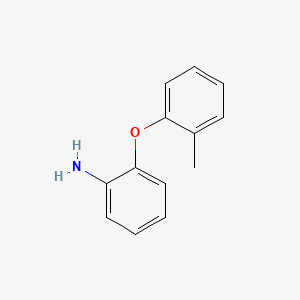

This compound is used in the field of cancer research, specifically in the study of metastatic melanoma and other types of cancer .

Summary of the Application

The compound is used as a modulator for the sigma-2 receptor (S2R), which is overexpressed in proliferating tumor cells . It has been identified as a potent S2R modulator that is effective in melanoma .

Methods of Application or Experimental Procedures

The compound was synthesized and a fluorescent probe was designed for it. This probe enters SK-MEL-2 melanoma cells, as assessed using confocal microscopy analysis . The compound was also used in glycosylation reactions to synthesize thioglycoside derivatives .

Results or Outcomes

The administration of the compound activates the endoplasmic reticulum stress response through the upregulation of protein kinase R-like ER kinase (PERK), activating transcription factor 4 (ATF4) genes, and C/EBP homologous protein (CHOP) . The compound showed moderate to high inhibition activities against HepG-2 (human liver hepatocellular carcinoma), PC-3 (human prostate adenocarcinoma), and HCT116 (human colorectal carcinoma) cell lines .

Application in Synthesis of Complex Structures

Specific Scientific Field

This compound is used in the field of organic chemistry for the synthesis of complex structures .

Summary of the Application

The compound is used in the synthesis of 1,6,9-Tri-oxaspiro[4.5]decanes .

Methods of Application or Experimental Procedures

The compound is used in the synthesis process of 1,6,9-Tri-oxaspiro[4.5]decanes .

Results or Outcomes

The synthesis resulted in the production of 1,6,9-Tri-oxaspiro[4.5]decanes .

Application in Hyper Cross-Linked Polymers

Specific Scientific Field

This compound is used in the field of polymer science, specifically in the synthesis of hyper cross-linked polymers .

Summary of the Application

Hyper cross-linked polymers (HCPs) are a class of porous materials that have been intensively used in recent years. The compound “2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane” could potentially be used in the synthesis of these polymers .

Methods of Application or Experimental Procedures

The HCP material is synthesized by Friedel Craft reactions. Hyper crosslinking is a technique that introduces a large number of tiny pores into a polymers .

Results or Outcomes

HCPs have extremely high surface areas, good porosity, low density, efficient adsorption properties, easy synthesis, less cost, environmental friendly, high thermal and chemical stability, light weight and reusability etc. They have many interesting applications such as water treatment, gas storage, super-capacitors, sensing, catalysis, drug delivery and chromatographic separations etc .

Application in Synthesis of Spirocyclopropanes

Specific Scientific Field

This compound is used in the field of organic chemistry for the synthesis of spirocyclopropanes .

Summary of the Application

Spirocyclopropane annelated to six- and five-member rings have been synthesized in recent decades .

Methods of Application or Experimental Procedures

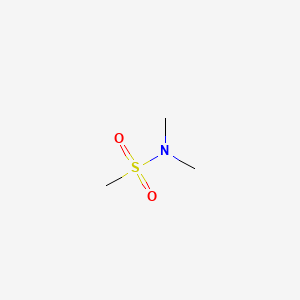

Various methods for the synthesis of these compounds have been reported. For example, the reaction of fluorene-9-one azine with dimethyloxosulfonium methylide yielded azine (Corey–Chaykovsky reaction), but in the presence of excess dimethyloxosulfonium methylide, spiro [cyclopropane-1,9′-fluorene] was produced .

Results or Outcomes

The synthesis resulted in the production of spirocyclopropanes linked to 5-member rings .

Application in Metastatic Melanoma Treatment

Specific Scientific Field

This compound is used in the field of medical research, specifically in the treatment of metastatic melanoma .

Summary of the Application

The sigma-2 receptor (S2R) is overexpressed in proliferating tumor cells and represents a promising vulnerability to target. The compound “2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane” has been identified as a potent S2R modulator that is effective in melanoma .

Methods of Application or Experimental Procedures

A fluorescent probe was designed for the compound, which enters SK-MEL-2 melanoma cells as assessed using confocal microscopy analysis .

Results or Outcomes

The administration of the compound activates the endoplasmic reticulum stress response through the upregulation of protein kinase R-like ER kinase (PERK), activating transcription factor 4 (ATF4) genes, and C/EBP homologous protein (CHOP) .

Application in Hydroisomerization

Specific Scientific Field

This compound is used in the field of chemical engineering, specifically in hydroisomerization .

Summary of the Application

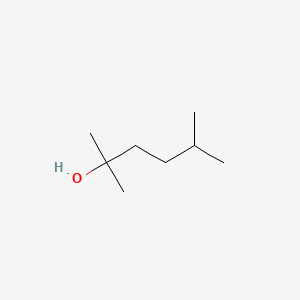

The compound “2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane” could potentially be used in hydroisomerization processes .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this application are not detailed in the available resources .

Results or Outcomes

The outcomes of this application are not detailed in the available resources .

特性

IUPAC Name |

3-(chloromethyl)-1,4-dioxaspiro[4.5]decane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15ClO2/c10-6-8-7-11-9(12-8)4-2-1-3-5-9/h8H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGQRXAWHKWEULC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)OCC(O2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane | |

CAS RN |

5503-32-2 | |

| Record name | AI 3-31959 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005503322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45315 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41991 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

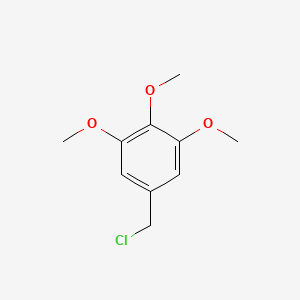

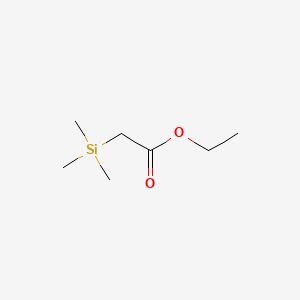

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Hydroxy-3-methoxyphenyl)methylidene]propanedinitrile](/img/structure/B1294441.png)